Loxiglumide
Overview
Description
Loxiglumide is a potent, orally active, and selective antagonist of the cholecystokinin type A receptor. It is primarily used in scientific research to study its effects on gastrointestinal motility and pancreatic exocrine secretion. This compound has been shown to stimulate calorie intake and hunger feelings in humans by inhibiting the action of cholecystokinin, a hormone that induces satiety .
Mechanism of Action
Target of Action
Loxiglumide primarily targets the Cholecystokinin A (CCKA) receptors . These receptors are found in the gastrointestinal system and play a crucial role in various physiological processes such as gastric emptying, intestinal motility, and modulation of intestinal sensitivity to distension .
Mode of Action
This compound acts as a selective antagonist to the CCKA receptors . It binds to these receptors, thereby inhibiting the action of the natural ligand, Cholecystokinin (CCK). This interaction results in an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Cholecystokinin (CCK) pathway . By antagonizing the CCKA receptors, this compound modulates the effects of CCK, a hormone that stimulates the digestion of fat and protein. The downstream effects include increased gastric emptying, enhanced intestinal motility, and modulated intestinal sensitivity to distension .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties. It is rapidly and extensively absorbed after oral administration, with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect. It is also noted that this compound is highly protein-bound (94-98%) and is metabolized by Cytochrome P450 (CYP) 3A4/5 and CYP2C9 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the CCK pathway. By antagonizing the CCKA receptors, this compound inhibits the effects of CCK on the gastrointestinal system, leading to increased gastric emptying and intestinal motility . This can have therapeutic benefits in conditions such as Irritable Bowel Syndrome (IBS) and Gastroesophageal Reflux Disease (GERD) .
Action Environment
While specific studies on the influence of environmental factors on this compound’s action, efficacy, and stability are limited, it is known that factors such as pH, temperature, and presence of other substances can affect the stability and efficacy of many drugs . Therefore, it is reasonable to assume that similar factors might also influence this compound.
Biochemical Analysis
Biochemical Properties
Loxiglumide interacts with the cholecystokinin type A (CCK-A) receptor . It inhibits cholecystokinin octapeptide (CCK-8)-stimulated amylase release and, similarly, binding of [125 I]CCK-8 to isolated rat pancreatic acini . The inhibitory effect of this compound displays competitive kinetics and is specific for CCK .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It stimulates calorie intake and hunger feelings in humans . It also inhibits pancreatic exocrine function in the isolated pancreatic acini and the isolated perfused pancreata of rats .
Molecular Mechanism
This compound acts as a potent, competitive, and specific CCK antagonist on the exocrine pancreas . It binds to the receptors on acinar cells in a slowly dissociating state . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound is fully reversible in isolated acini .
Metabolic Pathways
This compound is involved in the cholecystokinin pathway It inhibits the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein
Preparation Methods
Loxiglumide, also known as D,L-4-(3,4-dichlorobenzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxopentanoic acid, is synthesized through a series of chemical reactions. The synthetic route involves the reaction of 3,4-dichlorobenzoyl chloride with 5-amino-4-oxopentanoic acid to form an intermediate compound. This intermediate is then reacted with 3-methoxypropylamine and pentylamine to produce this compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Loxiglumide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Loxiglumide has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of cholecystokinin receptor antagonists.
Biology: Helps in understanding the role of cholecystokinin in regulating gastrointestinal motility and pancreatic secretion.
Industry: Used in the development of new drugs targeting the cholecystokinin receptor.
Comparison with Similar Compounds
Loxiglumide is unique among cholecystokinin receptor antagonists due to its high selectivity and potency. Similar compounds include:
Proglumide: An older cholecystokinin receptor antagonist with less potency compared to this compound.
Dexthis compound: The D-isomer of this compound, which retains all pharmacological properties but is more potent.
This compound’s prolonged inhibitory action and high specificity make it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZBKQEIFTHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057615 | |
Record name | Loxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107097-80-3 | |
Record name | Loxiglumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107097-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxiglumide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOXIGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.